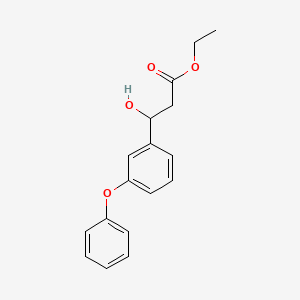

Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate

Description

Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate is a propanoate ester derivative featuring a hydroxyl group at the β-position and a 3-phenoxyphenyl substituent. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity, while the phenoxyphenyl moiety contributes to steric bulk and aromatic interactions.

Properties

Molecular Formula |

C17H18O4 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate |

InChI |

InChI=1S/C17H18O4/c1-2-20-17(19)12-16(18)13-7-6-10-15(11-13)21-14-8-4-3-5-9-14/h3-11,16,18H,2,12H2,1H3 |

InChI Key |

CKSYJXZYTDJQSB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Aldol-Type or Nucleophilic Addition Reactions

A common chemical approach to β-hydroxy esters like this compound involves nucleophilic addition of an ester enolate to an aromatic aldehyde or ketone derivative bearing the phenoxy substituent.

- Generation of the ester enolate: Typically, ethyl esters are treated with strong bases such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78 °C) to form the enolate ion.

- Addition to aromatic aldehyde: The enolate is then reacted with 3-phenoxybenzaldehyde under controlled temperature to form the β-hydroxy ester intermediate.

- Workup: The reaction mixture is quenched with saturated ammonium chloride solution, extracted with organic solvents (e.g., ethyl acetate), dried over anhydrous magnesium sulfate, and purified by column chromatography.

This method is supported by analogous syntheses of β-hydroxy esters such as Ethyl 3-hydroxy-3-phenylpropanoate, where sodium borohydride reduction of ethyl 3-oxo-3-phenylpropanoate in ethanol at 0 °C yielded the hydroxy ester with high purity after chromatographic purification.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Enolate formation | LDA, THF, -78 °C | Strong base, low temperature for selectivity |

| Aldehyde addition | 3-Phenoxybenzaldehyde, stir 6 h at -78 °C | Forms β-hydroxy ester intermediate |

| Quench and extraction | Saturated NH4Cl, ethyl acetate, drying over MgSO4 | Standard aqueous workup |

| Purification | Silica gel chromatography (ethyl acetate/hexanes) | Yields colorless oil or solid |

Enzymatic Resolution and Dynamic Kinetic Resolution

Given the chiral center at the β-carbon, enzymatic methods are extensively used to obtain optically pure enantiomers of this compound or its simpler analogs.

- Lipase-catalyzed transesterification: Lipases such as Candida rugosa lipase (CRL), Amano PS-C, and Novozyme 435 catalyze the kinetic resolution of racemic β-hydroxy esters by selective acylation or hydrolysis, allowing separation of (S)- and (R)-enantiomers with high enantiomeric excess (ee).

- Reaction conditions: Typically conducted in organic solvents like t-butyl methyl ether, isopropyl ether, or tetrahydrofuran at moderate temperatures (25–45 °C) with vinyl esters (e.g., vinyl acetate or vinyl propionate) as acyl donors.

- Outcomes: Conversion rates around 50–60% with enantiomeric excesses exceeding 95% for both alcohol and ester products have been reported.

| Parameter | Typical Values | Comments |

|---|---|---|

| Enzyme | Lipase PS-C, CRL, Novozyme 435 | Immobilized or powder form |

| Solvent | t-Butyl methyl ether, isopropyl ether, THF | Affects conversion and selectivity |

| Acylating agent | Vinyl acetate, vinyl propionate | Provides acyl group for transesterification |

| Temperature | 25–45 °C | Optimal for enzyme activity |

| Reaction time | 20–160 hours | Longer time for higher conversion |

| Conversion | 50–61% | Partial conversion due to kinetic resolution |

| Enantiomeric excess (ee) | >95% | High optical purity |

Functional Group Transformation: Acetylation and Activation of Hydroxyl Group

To facilitate further modifications, the β-hydroxy group can be converted into better leaving groups such as acetates or trichloroacetimidates:

- Acetylation: Reaction of the hydroxy ester with acetic anhydride in the presence of catalysts like N,N-dimethylaminopyridine (DMAP) in dichloromethane at room temperature yields the corresponding acetate derivative.

- Trichloroacetimidate formation: Treatment with trichloroacetonitrile and bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane at 25 °C produces trichloroacetimidate intermediates useful for further C–C bond-forming reactions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Chemical synthesis via enolate addition | LDA, 3-phenoxybenzaldehyde, THF, -78 °C | Straightforward, scalable | Requires low temperature, strong base |

| Enzymatic resolution | Lipase PS-C, vinyl acetate/propionate, organic solvent, 25–45 °C | High enantiomeric purity, mild conditions | Partial conversion, longer reaction time |

| Hydroxyl group activation | Acetic anhydride, DMAP, dichloromethane, RT | Enables further functionalization | Additional synthetic steps |

Research Findings and Practical Considerations

- Enzymatic methods provide an environmentally friendly, economical route to optically pure enantiomers, critical for pharmaceutical applications.

- Chemical synthesis allows access to racemic mixtures or intermediates for further resolution or modification.

- The choice of solvent and acylating agent in enzymatic transesterification strongly influences conversion and enantioselectivity, with tetrahydrofuran and methylene chloride showing promising results.

- Activation of the hydroxy group as acetate or trichloroacetimidate intermediates facilitates C–C bond formation, expanding the compound’s utility in synthetic sequences.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes saponification with KOH (10% in 50% EtOH/H₂O) at 78°C for 6 h, yielding 3-hydroxy-3-(3-phenoxyphenyl)propanoic acid. This reaction preserves the hydroxyl and phenoxy groups :

Oxidation

The tertiary hydroxyl group resists common oxidants (e.g., CrO₃, KMnO₄) but reacts with Jones reagent (CrO₃/H₂SO₄) under anhydrous conditions to form 3-(3-phenoxyphenyl)-3-oxopropanoic acid ethyl ester (keto-ester derivative) .

Nucleophilic Substitution

The hydroxyl group is activated via trichloroacetimidate or acetate intermediates for C–C bond formation:

-

Trichloroacetimidate route : Reacting with trichloroacetonitrile/DBU produces an imidate, which couples with arenes (e.g., anisole) using TMSOTf (0.1 eq.%) to form diarylpropanoates (89–93% yield ) .

-

Acetate route : Acetylation with Ac₂O/DMAP enables nucleophilic displacement by allyltrimethylsilane, yielding allylated derivatives (84–88% yield ) .

Biologically Relevant Modifications

The compound participates in amide coupling via DCC/NHS activation. Reaction with primary amines (e.g., propylamine) in acetonitrile produces 3-(3-phenoxyphenyl)-3-hydroxypropanamides (72–78% yield ) . Key spectral data for a representative amide (7a ):

-

¹H NMR (CDCl₃) : δ 5.72 (NH), 4.68 (OCH), 4.07 (OH), 3.92 (CH₂)

Stability and Reactivity Trends

-

Thermal stability : Decomposes above 200°C via ester pyrolysis .

-

pH sensitivity : Hydroxyl proton exchange occurs in D₂O at pH > 10 (deuteration observed by ¹H NMR) .

-

Photoreactivity : UV irradiation (254 nm) induces [π-π*] transitions in the phenoxy group, leading to dimerization traces.

Comparative Reaction Efficiency

| Reaction Type | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|

| Trichloroacetimidate coupling | 2 | 92 | <5% unreacted imidate |

| Acetate coupling | 4 | 86 | 8–12% acetylated side product |

| DCC-mediated amidation | 12 | 78 | 15% dicyclohexylurea |

This reactivity profile positions the compound as a versatile intermediate for synthesizing bioactive molecules, leveraging its hybrid aromatic-aliphatic structure .

Scientific Research Applications

Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Hydroxyl-Containing Derivatives

- Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate (CAS 199338-89-1): Structure: Substitutes 3-phenoxyphenyl with 4-hydroxyphenyl. Applications may include polymer stabilizers or bioactive intermediates .

Amino-Containing Derivatives

- Ethyl 3-amino-3-phenylpropanoate (CAS 6335-76-8): Structure: Replaces the hydroxyl group with an amino group. Properties: The amino group enables nucleophilic reactivity, making it suitable for peptide coupling or as a precursor to β-lactams. Lower polarity than the hydroxyl analog may enhance membrane permeability .

Ketone-Containing Derivatives

- Ethyl trans-3-oxo-3-(2-phenylcyclopropyl)propanoate (CAS 324570-24-3): Structure: Features a ketone group instead of hydroxyl and a cyclopropyl-aromatic substituent. Properties: The ketone allows participation in condensation reactions (e.g., Knoevenagel). The strained cyclopropane ring may confer unique stereoelectronic effects in catalysis or drug design .

Substituent Variations

Halogen-Substituted Derivatives

- Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9): Structure: Contains a chloro substituent on the phenyl ring. Properties: The electron-withdrawing chlorine increases lipophilicity and may enhance binding to hydrophobic targets (e.g., enzyme active sites). Potential use in agrochemicals or kinase inhibitors .

Sulfur-Containing Derivatives

- Ethyl 3-(methylsulfonyl)propanoate (CAS 118675-14-2): Structure: Substitutes hydroxyl with a methylsulfonyl group. Properties: The sulfonyl group is a strong electron acceptor, improving stability toward oxidation. Applications include sulfonamide drug precursors or electrolyte additives .

Thienyl Derivatives

- Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate: Structure: Replaces phenoxyphenyl with a thienyl group. Biocatalytic synthesis via short-chain dehydrogenases has been reported .

Data Table: Key Compounds and Properties

*Hypothetical structure based on analogs.

Biological Activity

Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and relevant data.

- Molecular Formula : C15H16O3

- Molecular Weight : Approximately 244.29 g/mol

- Appearance : Colorless to pale yellow liquid with a sweet, balsamic odor

The compound features a propanoate backbone with a phenoxyphenyl group, which enhances its interaction with biological targets and contributes to its unique chemical properties .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Studies have shown that this compound may reduce inflammation through the modulation of specific metabolic pathways and inhibition of pro-inflammatory cytokines .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although further studies are required to quantify these effects .

- Enzyme Inhibition : The compound may interact with various enzymes, potentially leading to therapeutic effects in conditions where enzyme modulation is beneficial .

The mechanisms underlying the biological activity of this compound are still being elucidated. The presence of the phenoxy group appears to enhance hydrophobic interactions with biological targets, which may stabilize the binding of the compound to specific proteins or receptors .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Modulation of metabolic pathways | , |

| Antimicrobial | Potential activity against various pathogens | |

| Enzyme inhibition | Interaction with specific enzymes |

Case Study: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound demonstrated significant reductions in inflammatory markers in vitro. The compound was tested on cultured macrophages exposed to lipopolysaccharide (LPS), which typically induces an inflammatory response. Results indicated that treatment with the compound reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Case Study: Antimicrobial Activity

In another investigation, this compound was screened against various bacterial strains. The compound exhibited inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) determined for Staphylococcus aureus and Streptococcus pneumoniae. This suggests that the compound could be developed into an antimicrobial agent pending further optimization and testing .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 4-phenoxybenzaldehyde in the presence of sodium ethoxide under reflux conditions. This method allows for high yields and purity suitable for both research and commercial applications .

The compound finds applications in:

- Pharmaceuticals : Potential therapeutic agent for inflammatory diseases.

- Cosmetics : Due to its fragrance properties, it is used in perfumery.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via esterification of 3-hydroxy-3-(3-phenoxyphenyl)propanoic acid with ethanol under acidic catalysis. Alternatively, reductive pathways using lithium aluminum hydride (LiAlH₄) or enzymatic stereoselective reduction of the corresponding ketone (ethyl 3-oxo-3-(3-phenoxyphenyl)propanoate) are employed. Optimization involves adjusting solvent polarity (e.g., methanol or ethyl acetate), temperature (room temperature to reflux), and catalyst loading. For enzymatic routes, short-chain dehydrogenases (e.g., from Exiguobacterium sp. F42) achieve >90% enantiomeric excess (ee) under mild pH (6–8) and cofactor regeneration systems .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify hydroxyl, ester, and aromatic protons. HSQC NMR is critical for tracking lignin-derived analogs (e.g., dihydro FA ethyl ester) in complex matrices .

- GC-FID/MS: Quantifies purity and detects byproducts (e.g., oxidation derivatives like ethyl 3-oxo-3-(3-phenoxyphenyl)propanoate) using DB-5MS columns and electron ionization .

- LCMS: Validates molecular weight (e.g., m/z 393 [M+H]⁺) and retention times (0.29 minutes under SQD-FA50 conditions) .

Advanced Research Questions

Q. How can stereoselectivity challenges in synthesizing the (S)-enantiomer be addressed?

Methodological Answer: Stereoselective synthesis requires enzymatic bioreduction using short-chain dehydrogenases (SDRs). For example, Exiguobacterium sp. F42’s SDR catalyzes the reduction of ethyl 3-oxo-3-(2-thienyl)propanoate to the (S)-enantiomer with 99% ee. Key parameters include:

Q. What experimental strategies resolve contradictions in reaction outcomes under varying oxidative/reductive conditions?

Methodological Answer: Divergent products arise from competing pathways:

- Oxidation: Potassium permanganate (KMnO₄) in acidic media converts the hydroxyl group to a ketone, forming ethyl 3-oxo-3-(3-phenoxyphenyl)propanoate.

- Reduction: LiAlH₄ selectively reduces the ester to a primary alcohol, yielding 3-hydroxy-3-(3-phenoxyphenyl)propanol.

To reconcile - Kinetic Monitoring: Use in-situ FTIR or LCMS to track intermediate formation.

- Computational Modeling: DFT calculations predict thermodynamic favorability (e.g., ketone vs. alcohol stability) .

Q. How does this compound act as an aryl hydrocarbon receptor (AhR) agonist, and how is this activity quantified?

Methodological Answer: The compound’s benzoimidazole analogs (e.g., ethyl 3-hydroxy-3-[2-(2-phenylethyl)benzoimidazol-4-yl]propanoate) bind AhR’s ligand-binding domain, inducing CYP1A1 transcription. Assays include:

Q. What role does this compound play in lignin deconstruction, and how are its stabilization mechanisms validated?

Methodological Answer: In lignin solvolysis, the compound stabilizes monomers via reductive catalysis. Heterogeneous metal catalysts (e.g., Pd/C) suppress repolymerization by reducing reactive intermediates. Validation methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.